

Application Note: Structural Elucidation of H-Gly-Pro-Gly-NH2 using NMR Spectroscopy

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Compound of Interest		
Compound Name:	H-Gly-Pro-Gly-NH2	
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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides and proteins in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note provides a comprehensive guide to the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of the tripeptide **H-Gly-Pro-Gly-NH2**. The methodologies and data interpretation strategies outlined here are fundamental for researchers in drug discovery and development, enabling the verification of peptide synthesis, conformational analysis, and the study of peptide-ligand interactions.

Predicted NMR Data for H-Gly-Pro-Gly-NH2

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **H-Gly-Pro-Gly-NH2** in an aqueous solution (e.g., D₂O or 90% H₂O/10% D₂O). These values are based on typical chemical shifts for Glycine and Proline residues in short peptides and may vary slightly depending on experimental conditions such as solvent, pH, and temperature.[1][2][3][4][5][6][7] [8][9][10][11][12]

Table 1: Predicted ¹H Chemical Shifts (δ) in ppm



Residue	Proton	Predicted Chemical Shift (ppm)
Gly ¹	α-CH ₂	3.8 - 4.0
NH ₂	7.9 - 8.3	
Pro ²	α-СН	4.3 - 4.5
β-CH ₂	1.9 - 2.1	
y-CH₂	1.8 - 2.0	_
δ-CH ₂	3.5 - 3.7	_
Gly ³	α-CH₂	3.7 - 3.9
NH	8.0 - 8.4	
-NH2	Amide	7.0 - 7.5 (broad)

Table 2: Predicted ^{13}C Chemical Shifts (δ) in ppm

Carbon	Predicted Chemical Shift (ppm)
α-С	43 - 45
170 - 173	
α-С	60 - 63
29 - 32	
24 - 27	
47 - 50	_
172 - 175	
α-C	42 - 44
173 - 176	
	α-C 170 - 173 α-C 29 - 32 24 - 27 47 - 50 172 - 175 α-C



Experimental Protocols Sample Preparation

- Peptide Purity: Ensure the H-Gly-Pro-Gly-NH2 peptide is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
- Solvent Selection: For observing exchangeable amide protons, dissolve the peptide in a 90% H₂O/10% D₂O mixture. For routine ¹H and ¹³C NMR where amide protons are not of primary interest, deuterated water (D₂O) can be used.
- Concentration: Prepare a sample with a concentration of 1-5 mM.[1]
- pH Adjustment: Adjust the pH of the sample to a desired value (typically between 4 and 7)
 using dilute DCl or NaOD to ensure stability and minimize exchange broadening of amide
 proton signals.
- Internal Standard: Add a small amount of an internal reference standard, such as 2,2dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilyl propionate (TSP), for accurate chemical shift calibration.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity and resolution.

3.2.1. 1D ¹H NMR

- Purpose: To obtain an overview of all proton signals and to check sample purity.
- Protocol:
 - Load and lock the sample.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the spectral width to cover all expected proton resonances (e.g., 0-12 ppm).



- Use a standard single-pulse experiment with water suppression (e.g., presaturation or WATERGATE).
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the data with an appropriate window function (e.g., exponential multiplication) and perform Fourier transformation, phasing, and baseline correction.

3.2.2. 2D ¹H-¹H COSY (Correlation Spectroscopy)

- Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., $H\alpha$ - $H\beta$).[13]
- Protocol:
 - Use a standard gradient-selected COSY pulse sequence.
 - Set the spectral widths in both dimensions to be the same as the 1D ¹H spectrum.
 - Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).
 - Set the number of scans per increment based on the sample concentration.
 - Process the data with a sine-bell window function in both dimensions.

3.2.3. 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

- Purpose: To identify all protons within a spin system, even those not directly coupled.[14]
 This is crucial for identifying complete amino acid spin systems.
- Protocol:
 - Use a standard gradient-selected TOCSY pulse sequence with a clean spin-lock sequence (e.g., DIPSI-2 or MLEV-17).
 - Set a mixing time of 60-80 ms to allow for magnetization transfer throughout the entire spin system.



- Other acquisition parameters are similar to the COSY experiment.
- Process the data with a sine-bell window function.

3.2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To correlate protons directly bonded to carbons.[15] This experiment is essential for assigning carbon resonances.
- · Protocol:
 - Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.
 - Set the ¹H spectral width as in the 1D spectrum.
 - Set the ¹³C spectral width to cover all expected carbon resonances (e.g., 10-180 ppm).
 - Acquire a sufficient number of increments in the ¹³C dimension (e.g., 128-256).
 - The number of scans per increment will depend on the sample concentration due to the lower natural abundance of ¹³C.

3.2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range correlations between protons and carbons, typically over two
 to three bonds.[16] This is key for linking different spin systems and for sequential
 assignment.
- · Protocol:
 - Use a standard gradient-selected HMBC pulse sequence.
 - Set the acquisition parameters similar to the HSQC experiment.
 - The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz.
- 3.2.6. 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

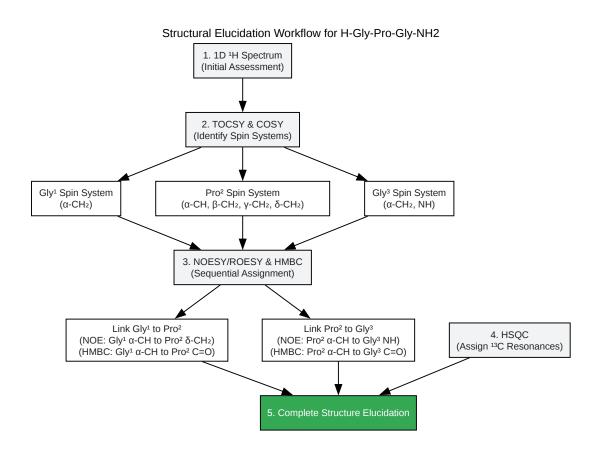


- Purpose: To identify protons that are close in space (typically < 5 Å), irrespective of bond connectivity.[17] This is the primary experiment for determining the 3D structure and for sequential assignment.
- · Protocol:
 - Use a standard gradient-selected NOESY or ROESY pulse sequence.
 - For a small peptide like H-Gly-Pro-Gly-NH2, ROESY may be preferable to avoid zerocrossing issues with the NOE.
 - Set a mixing time of 150-300 ms.
 - Other acquisition parameters are similar to the COSY experiment.

Structural Elucidation Workflow

The structural elucidation of **H-Gly-Pro-Gly-NH2** follows a systematic workflow that integrates data from the various NMR experiments.





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Caption: Workflow for **H-Gly-Pro-Gly-NH2** structural elucidation.

Step 1: Identification of Amino Acid Spin Systems

The first step in the analysis is to identify the individual amino acid spin systems using the TOCSY and COSY spectra.



- Glycine (Gly¹ and Gly³): Glycine residues will show a simple spin system with a cross-peak between the two geminal α-protons in the COSY and TOCSY spectra.[2]
- Proline (Pro²): Proline has a unique, extended spin system that can be traced in the TOCSY spectrum, starting from the α -proton and extending to the β , γ , and δ protons. Proline lacks an amide proton, which is a key identifying feature.

Gly¹ Pro² Gly³ α -H¹_a β -H²_a β -H²_e α -H³_a β -H²_e α -H³_e α -H³_e

Spin System Identification via COSY/TOCSY

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 δ - H^2 e

Caption: Through-bond correlations for each amino acid residue.

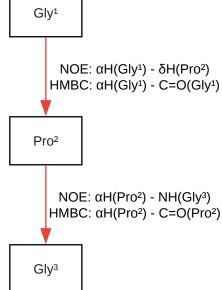
Step 2: Sequential Assignment



Once the individual spin systems are identified, they are linked together in the correct sequence using through-space correlations from the NOESY/ROESY spectrum and throughbond correlations from the HMBC spectrum.

- $d\alpha N(i, i+1)$ NOE: A key sequential NOE is observed between the α -proton of residue i and the amide proton of the following residue i+1.
- $d\alpha\delta(i, i+1)$ NOE: For a Gly-Pro linkage, a characteristic NOE is observed between the α -protons of Glycine (residue i) and the δ -protons of Proline (residue i+1).
- HMBC Correlations: Long-range couplings from the α-protons of residue i to the carbonyl carbon of residue i and sometimes to the carbonyl carbon of residue i-1 can be observed. A crucial correlation for sequencing is from the α-proton of residue i to the carbonyl carbon of residue i-1.

Sequential Assignment of H-Gly-Pro-Gly-NH2



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Caption: Key sequential correlations for H-Gly-Pro-Gly-NH2.



Step 3: Assignment of ¹³C Resonances

With the proton resonances assigned, the ¹³C resonances are unambiguously assigned using the ¹H-¹³C HSQC spectrum, which shows direct one-bond correlations between protons and their attached carbons.

Step 4: Final Structure Confirmation

The complete assignment of all ¹H and ¹³C resonances is cross-checked with all the acquired spectra (1D ¹H, COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY) to ensure consistency and to confirm the primary structure of **H-Gly-Pro-Gly-NH2**. The NOESY/ROESY spectrum can also provide insights into the peptide's solution conformation by identifying non-sequential through-space contacts.

Conclusion

This application note has detailed the systematic approach for the complete structural elucidation of the tripeptide **H-Gly-Pro-Gly-NH2** using a suite of standard 1D and 2D NMR experiments. The provided protocols and workflow serve as a robust guide for researchers in academic and industrial settings. The accurate and unambiguous assignment of all proton and carbon resonances is a critical first step for more advanced studies, such as 3D structure determination, dynamics analysis, and the characterization of interactions with biological targets.

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